Cas no 823785-67-7 (1(4H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-2,5,5,8a-tetramethyl-, (4aR,8aS)-rel-)

1(4H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-2,5,5,8a-tetramethyl-, (4aR,8aS)-rel- structure
823785-67-7 structure
Product name:1(4H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-2,5,5,8a-tetramethyl-, (4aR,8aS)-rel-
CAS No:823785-67-7
MF:C14H22O
MW:206.32388
CID:715838
PubChem ID:11195108

1(4H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-2,5,5,8a-tetramethyl-, (4aR,8aS)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1(4H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-2,5,5,8a-tetramethyl-, (4aR,8aS)-rel-
    • (4aR,8aS)-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-one
    • 1(4H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-2,5,5,8a-tetramethyl-,(4aR,8aS)-rel-(9CI)
    • 1(4h)-naphthalenone,4a,5,6,7,8,8a-hexahydro-2,5,5,8a-tetramethyl-,(4ar,8as)-
    • 823785-67-7
    • Inchi: InChI=1S/C14H22O/c1-10-6-7-11-13(2,3)8-5-9-14(11,4)12(10)15/h6,11H,5,7-9H2,1-4H3/t11-,14+/m1/s1
    • InChI Key: CKLPMBKTSOUGRK-RISCZKNCSA-N
    • SMILES: CC1=CCC2C(CCCC2(C1=O)C)(C)C

Computed Properties

  • Exact Mass: 206.167065321g/mol
  • Monoisotopic Mass: 206.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 17.1Ų

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